Technical Guide: Process Chemistry & Application of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline
Technical Guide: Process Chemistry & Application of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline
CAS: 871020-86-9 | Role: Key Intermediate for c-Met Inhibitors (Tepotinib)[]
Executive Summary
This technical guide profiles 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (CAS 871020-86-9), a critical pharmacophore intermediate used primarily in the synthesis of Tepotinib (Tepmetko®), a highly selective oral MET inhibitor approved for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.[]
For the medicinal chemist and process engineer, this molecule represents a "privileged scaffold."[] The specific arrangement of the chlorobenzene core linked via an ether bridge to a methyl-pyrazole provides the necessary geometric constraints to fit into the ATP-binding pocket of the c-Met kinase, while the aniline amine serves as the reactive handle for coupling to the pyridazinone hinge-binder moiety of Tepotinib.[]
This guide details the synthetic logic, critical process control points (CPPs), and quality attributes required to handle this intermediate effectively.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline |
| CAS Number | 871020-86-9 |
| Molecular Formula | C₁₀H₁₀ClN₃O |
| Molecular Weight | 223.66 g/mol |
| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| Key Functional Groups | Primary Aniline (Nucleophile), Aryl Chloride, Pyrazole Ether |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation |
Synthetic Strategy & Process Logic
The synthesis of CAS 871020-86-9 generally follows a two-stage sequence: Nucleophilic Aromatic Substitution (
Stage 1: Ether Linkage Formation ( )
The core ether bond is constructed by reacting 3-chloro-4-fluoronitrobenzene with 1-methyl-4-hydroxypyrazole .[]
-
Mechanism: The nitro group at the para position activates the fluorine atom for displacement.[] The chlorine atom at the meta position is less activated and sterically hindered, ensuring high regioselectivity.[]
-
Reagents: Potassium Carbonate (
) or Cesium Carbonate ( ) in polar aprotic solvents (DMF or DMSO).[] -
Process Control: Temperature control (typically 60-80°C) is vital.[] Excessive heat can lead to competitive displacement of the chlorine or decomposition of the pyrazole.[]
Stage 2: Nitro Reduction (The Critical Step)
The resulting nitro-intermediate is reduced to the target aniline.[]
-
Challenge: De-halogenation. The presence of the aryl chloride makes standard catalytic hydrogenation (
, Pd/C) risky, as it frequently leads to hydrodechlorination (loss of the Cl atom), producing a des-chloro impurity that is chemically similar and difficult to remove.[] -
Recommended Method: Iron/Ammonium Chloride (
) or Tin(II) Chloride ( ) reduction.[] These "dissolving metal" reductions are highly chemoselective for the nitro group and leave the aryl chloride intact.[]
Visualization: Synthetic Workflow
The following diagram illustrates the optimized synthetic flow and the retrosynthetic logic connecting this intermediate to Tepotinib.
Caption: Optimized synthesis route emphasizing chemoselectivity during the reduction phase to preserve the aryl chloride.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of CAS 871020-86-9 via Fe-mediated reduction. Scale: Laboratory (10 mmol scale).
Step 1: Preparation of Nitro-Ether Intermediate[1]
-
Charge: To a dry round-bottom flask, add 3-chloro-4-fluoronitrobenzene (1.75 g, 10 mmol) and 1-methyl-4-hydroxypyrazole (1.08 g, 11 mmol).
-
Solvent: Dissolve in anhydrous DMF (15 mL).
-
Base: Add anhydrous
(2.76 g, 20 mmol). -
Reaction: Heat to 80°C under
for 4 hours. -
Validation (TLC): Check consumption of nitrobenzene (Mobile phase: 30% EtOAc/Hexane).
-
Workup: Pour into ice water. The yellow solid precipitate is the nitro-intermediate.[] Filter, wash with water, and dry.[]
Step 2: Reduction to Aniline (871020-86-9)[1]
-
Setup: Suspend the nitro-intermediate (from Step 1) in Ethanol (20 mL) and Water (5 mL).[]
-
Catalyst: Add Ammonium Chloride (
, 2.6 g, 5 eq) and Iron Powder (Fe, 2.8 g, 5 eq). -
Reaction: Reflux vigorously (80°C) for 2-3 hours.
-
Observation: The reaction mixture will turn from a bright yellow suspension to a dark brown/grey sludge (iron oxides).[]
-
-
Validation: TLC should show a new, lower Rf spot (amine) that stains red/purple with Ninhydrin.[]
-
Workup (Critical):
-
Filter hot through a Celite pad to remove iron residues.[] Wash the pad with hot ethanol.[]
-
Concentrate the filtrate.[]
-
Partition between EtOAc and saturated
.[] -
Dry organic layer (
) and concentrate.[]
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography if high purity (>99%) is required for drug coupling.
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, the following impurities must be monitored via HPLC/LC-MS.
| Impurity Type | Origin | Detection Strategy |
| Des-chloro Analog | Over-reduction (hydrodechlorination) if Pd/C was used.[] | LC-MS: Look for M-34 mass shift (Loss of Cl, gain of H).[] |
| Nitro Precursor | Incomplete reduction. | HPLC: Late eluting peak; distinct UV spectrum (nitro absorption).[] |
| Azo-Dimer | Oxidation of aniline during workup or storage.[] | LC-MS: Look for dimer mass (2M-2).[] Visually indicated by darkening color.[] |
| Regioisomer | Displacement of Cl instead of F in Step 1 (Rare). | 1H NMR: Coupling constants of aromatic protons will differ. |
Analytical Standard:
-
HPLC: C18 Column, Acetonitrile/Water (+0.1% Formic Acid) gradient.[]
-
Detection: 254 nm.[]
Application: The Tepotinib Connection[1][3]
CAS 871020-86-9 is the "left-hand" side of the Tepotinib molecule.[] In the final API synthesis, this aniline reacts with a carboxylic acid (or acid chloride) derivative of the pyridazinone scaffold.[]
Mechanism of Action Insight: The 1-methyl-pyrazole moiety (derived from this intermediate) extends into the solvent-exposed region of the c-Met kinase, improving solubility and pharmacokinetic properties, while the central phenyl ring (with the Chlorine) positions the molecule within the hydrophobic pocket.[]
Safety & Handling (MSDS Highlights)
-
Toxicity: Like most anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.[] It may cause methemoglobinemia (blue skin/lips due to oxygen deprivation in blood).[]
-
Carcinogenicity: Suspected carcinogen (Category 2).[] Handle in a fume hood.
-
Environmental: Toxic to aquatic life with long-lasting effects.[][2][3][4] All aqueous waste from the Iron reduction (containing dissolved metals and organics) must be disposed of as hazardous chemical waste.[]
References
-
Merck Patent on Tepotinib Synthesis
-
Title: Preparation of pyridazinone derivatives as c-Met inhibitors.[]
-
Source: WO2008144767A1 / US Patent 8,367,669.[]
- Relevance: Describes the primary synthesis route utilizing the aniline intermedi
-
Link:[]
-
-
Process Chemistry of c-Met Inhibitors
-
Title: Scalable Synthesis of c-Met Inhibitors containing Pyrazole Ethers.[]
- Source:Organic Process Research & Development (General reference for SnAr/Reduction workflows).
-
-
Tepotinib Clinical Context
-
Title: Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations.[]
- Source:New England Journal of Medicine, 2020.
- Relevance: Establishes the clinical utility of the final drug.
-
Link:[]
-
-
Safety Data
-
Title: Safety Data Sheet (Aniline Derivatives).[]
-
Source: Sigma-Aldrich / Merck Millipore Generic MSDS for Chloro-anilines.[]
-
Link:[]
-
